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Compound of Interest

Compound Name: Mthfd2-IN-6

Cat. No.: B15614247 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of Mthfd2-IN-6, a small molecule inhibitor of Methylenetetrahydrofolate

Dehydrogenase 2 (MTHFD2), and its potential activity across different cancer types. Due to the

limited publicly available data specifically for Mthfd2-IN-6, this guide draws comparisons with

other well-characterized MTHFD2 inhibitors to provide a comprehensive overview of the

therapeutic potential of targeting this crucial metabolic enzyme.

MTHFD2 is a mitochondrial enzyme that plays a pivotal role in one-carbon metabolism, a

pathway essential for the synthesis of nucleotides and other macromolecules required for rapid

cell proliferation.[1] Notably, MTHFD2 is highly expressed in a wide array of tumors, including

breast, colorectal, lung, liver, and hematological malignancies, while its expression in normal

adult tissues is minimal, making it an attractive target for cancer therapy with a potentially wide

therapeutic window.[1][2][3] Inhibition of MTHFD2 disrupts this metabolic pathway, leading to a

depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers

cancer cell death.[1]

Comparative Analysis of MTHFD2 Inhibitors
While comprehensive data on the efficacy of Mthfd2-IN-6 across a range of cancer cell lines is

not readily available in the public domain, its biochemical activity has been reported. This

allows for a direct comparison with other known MTHFD2 inhibitors.
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Inhibitor Target(s)
IC50
(MTHFD2)

IC50
(MTHFD1)

Selectivity
(MTHFD2 vs
MTHFD1)

Reference

Mthfd2-IN-6
MTHFD2/MT

HFD1
1.46 µM 19.05 µM

~13-fold for

MTHFD2
[4]

DS18561882
MTHFD2/MT

HFD1
0.0063 µM 0.57 µM

>90-fold for

MTHFD2
[5]

LY345899
MTHFD1/MT

HFD2
0.663 µM 0.096 µM

~7-fold for

MTHFD1
[2][6]

TH9619 MTHFD2 ~0.01 µM Not specified Not specified [5]

IC50 values represent the concentration of an inhibitor required for 50% inhibition of the

enzyme's activity. A lower IC50 value indicates a more potent inhibitor. Selectivity is the ratio of

IC50 values, indicating the preference of the inhibitor for one target over another.

The available data indicates that Mthfd2-IN-6 is a moderately potent MTHFD2 inhibitor with a

13-fold selectivity for MTHFD2 over its cytosolic isoform, MTHFD1. In comparison,

DS18561882 demonstrates significantly higher potency and selectivity for MTHFD2.

Conversely, LY345899 is more potent against MTHFD1.[2][4][5][6] The selectivity for MTHFD2

is a critical attribute for a therapeutic agent, as MTHFD1 is expressed in normal tissues, and its

inhibition could lead to off-target toxicity.[7]

Expected Activity of MTHFD2 Inhibition in Different
Cancer Types
Given the high expression of MTHFD2 in various cancers, it is anticipated that inhibitors like

Mthfd2-IN-6 would exhibit anti-proliferative activity in these contexts. Studies with other

MTHFD2 inhibitors have demonstrated efficacy in a range of cancer models:

Acute Myeloid Leukemia (AML): MTHFD2 is a critical dependency in AML, and its inhibition

has been shown to induce differentiation and reduce tumor burden in preclinical models.[8]
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Breast Cancer: High MTHFD2 expression is correlated with poor prognosis in breast cancer.

[2] The inhibitor DS18561882 has shown in vivo antitumor activity in a breast cancer

xenograft model.[2]

Colorectal Cancer (CRC): Inhibition of MTHFD2 with LY345899 has been shown to inhibit

tumor growth in both cell lines and patient-derived xenograft models of CRC.[2]

Lung Cancer: MTHFD2 has been identified as a potential therapeutic target in non-small cell

lung cancer (NSCLC).[9]

Experimental Protocols
To validate the activity of Mthfd2-IN-6 and other MTHFD2 inhibitors, a series of in vitro and in

vivo experiments are essential.

Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on cell proliferation.

Materials:

Cancer cell line of interest

Complete cell culture medium

Mthfd2-IN-6

DMSO (vehicle control)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Plate reader

Procedure:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.00658/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.00658/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.00658/full
https://www.researchgate.net/figure/Figure-S5-The-IC50-values-and-inhibitory-curve-in-lung-cancer-cell-lines-with-drugs_fig6_352406278
https://www.benchchem.com/product/b15614247?utm_src=pdf-body
https://www.benchchem.com/product/b15614247?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Seeding: Seed cells in a 96-well plate at a density that avoids confluency by the end of

the experiment and incubate for 24 hours.[10]

Treatment: Prepare serial dilutions of Mthfd2-IN-6 in complete medium and treat the cells.

Include a vehicle control (DMSO).[10]

Incubation: Incubate the plates for a desired duration (e.g., 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the

formation of formazan crystals.

Solubilization: Add solubilization solution to dissolve the formazan crystals.[10]

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[10]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC50 value.

Western Blot Analysis
This technique is used to assess the levels of MTHFD2 protein and downstream markers of

apoptosis or DNA damage.

Materials:

Cancer cells treated with Mthfd2-IN-6

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer membrane (PVDF or nitrocellulose)

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-γH2AX)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Lysis: Lyse the treated cells and quantify the protein concentration.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a

membrane.

Blocking: Block the membrane to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-

conjugated secondary antibodies.

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

Visualizations
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Caption: MTHFD2 signaling pathway and the inhibitory action of Mthfd2-IN-6.
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Caption: A typical experimental workflow for evaluating Mthfd2-IN-6 activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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